molecular formula C18H35ClN4O6S B6354187 Biotin-PEG3-oxyamine HCl salt CAS No. 1951424-88-6

Biotin-PEG3-oxyamine HCl salt

Cat. No.: B6354187
CAS No.: 1951424-88-6
M. Wt: 471.0 g/mol
InChI Key: FKWUYLQUQQYBAK-HAGMFFOZSA-N
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Description

Biotin-PEG3-oxyamine HCl salt is a chemical compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and an oxyamine group. This compound is primarily used as a biotinylation reagent, which means it is used to attach biotin to other molecules. The PEG spacer enhances the solubility of the compound in water, while the oxyamine group allows it to react with aldehydes and ketones to form stable oxime bonds .

Mechanism of Action

Target of Action

Biotin-PEG3-oxyamine HCl salt, also known as Biotin-PEG3-oxyamine. HCl, is an aldehyde-reactive biotinylation reagent . Its primary targets are molecules with free aldehydes or ketones . These targets play a crucial role in various biochemical processes, including the formation of glycoproteins .

Mode of Action

The compound interacts with its targets by reacting with aldehydes to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . This interaction results in the biotinylation of the target molecule, which involves the covalent attachment of biotin .

Biochemical Pathways

The compound affects the biochemical pathways involving carbohydrates, glycoproteins, and other molecules . The introduction of aldehydes and ketones on the carbohydrate coat of glycoproteins, either through enzymatic reactions (such as with galactose oxidase) or mild chemical reaction conditions (like sodium periodate), allows for the biotinylation of these molecules .

Pharmacokinetics

The compound’s water solubility, conferred by the peg3 (polyethylene glycol) component, likely enhances its bioavailability .

Result of Action

The result of the compound’s action is the stable oxime bond formation with aldehydes and ketones . This reaction enables the biotinylation of carbohydrates, glycoproteins, and other molecules, which can be useful in bioconjugation research, product development, and various clinical assays .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s amphiphilic nature allows it to be dissolved in water or aqueous buffer and used directly in a conjugation reaction . This property prevents aggregation or precipitation of the biotinylated molecule and reduces or eliminates non-specific binding . Furthermore, the compound’s stability and solubility are enhanced in its HCl salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-oxyamine HCl salt typically involves the following steps:

    Activation of Biotin: Biotin is first activated by converting it into a reactive intermediate, such as biotin-N-hydroxysuccinimide ester.

    PEGylation: The activated biotin is then reacted with a PEG spacer that has a terminal amine group. This reaction forms a biotin-PEG intermediate.

    Introduction of Oxyamine Group: The biotin-PEG intermediate is further reacted with an oxyamine-containing compound to introduce the oxyamine group.

    Formation of HCl Salt: Finally, the product is converted into its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-oxyamine HCl salt primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin-PEG3-oxyamine HCl salt has a wide range of applications in scientific research:

    Chemistry: It is used for the biotinylation of molecules, which allows for the attachment of biotin to various chemical compounds.

    Biology: It is used to label carbohydrates, glycoproteins, and other biomolecules with biotin, facilitating their detection and purification.

    Medicine: It is used in the development of biotinylated drugs and diagnostic agents.

    Industry: It is used in the production of biotinylated products for various industrial applications

Comparison with Similar Compounds

Biotin-PEG3-oxyamine HCl salt can be compared with other biotinylation reagents:

This compound is unique due to its specific combination of biotin, PEG spacer, and oxyamine group, which provides a balance of solubility, reactivity, and binding specificity .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O6S.ClH/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17;/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);1H/t14-,15-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWUYLQUQQYBAK-HAGMFFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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